Trequinsin was first synthesized in the late 20th century and has been classified under the category of phosphodiesterase inhibitors. It is specifically categorized as a selective inhibitor of PDE3, which plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, thereby influencing various physiological processes.
The synthesis of trequinsin hydrochloride involves several key steps:
Trequinsin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's molecular formula is , and its molecular weight is approximately 302.33 g/mol.
The crystal structure of trequinsin bound to PDE3A has been elucidated, revealing critical interactions that facilitate its inhibitory action on the enzyme . This structural information is vital for understanding how modifications to the molecule might enhance its potency or selectivity.
Trequinsin undergoes various chemical reactions, including:
Common reagents for these reactions include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), zinc chloride, and hydrochloric acid . These reactions are essential for synthesizing analogs that may have improved pharmacological properties.
Trequinsin acts primarily as an inhibitor of PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism enhances various cellular responses, such as:
These actions make trequinsin a valuable tool in studying both reproductive biology and cardiovascular health.
Trequinsin hydrochloride exhibits several notable physical properties:
Chemical properties include its stability under acidic conditions but sensitivity to oxidation, necessitating careful handling during synthesis and storage.
Trequinsin has several applications in scientific research:
Trequinsin hydrochloride (C₂₄H₂₇N₃O₃·HCl) is a synthetic organic compound with a molar mass of 405.50 g/mol (441.95 g/mol for the hydrochloride salt). Its IUPAC name is 9,10-Dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride. Structurally, it features a pyrimidoisoquinolinone core with trimethylphenyl and methoxy substituents (Figure 1) [3] [5] [6]. Initially developed as an antihypertensive agent, trequinsin demonstrated potent vasodilatory effects in preclinical models. Its primary mechanism was later identified as phosphodiesterase 3 (PDE3) inhibition, with an IC₅₀ of 250 pM [6]. The compound’s ability to elevate cyclic nucleotides (cAMP/cGMP) and modulate ion channels has repositioned it as a multifaceted research tool beyond cardiovascular applications.
Table 1: Key Chemical and Pharmacological Properties of Trequinsin
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₇N₃O₃ (base); C₂₄H₂₇N₃O₃·HCl (salt) |
Molar Mass | 405.50 g/mol (base); 441.95 g/mol (salt) |
Solubility | Soluble in DMSO and ethanol (≤100 mM) |
Primary Target | PDE3 inhibitor (IC₅₀ = 250 pM) |
Platelet Aggregation Inhibition | IC₅₀ = 50 pM (arachidonic acid-induced) |
Key Biological Effects | ↑ Intracellular Ca²⁺/cGMP; ↓ K⁺ channel activity |
PDE3 hydrolyzes both cAMP and cGMP, with higher affinity for cAMP. Its inhibition elevates cyclic nucleotides, triggering downstream effects:
Compared to PDE5 inhibitors (e.g., Sildenafil), which target cGMP-specific hydrolysis, PDE3 inhibitors like trequinsin uniquely potentiate both cAMP and cGMP pathways, enabling broader mechanistic studies [7].
Sperm Motility: Asthenozoospermia (reduced sperm motility) affects 30–40% of infertile males. Current treatments (e.g., ICSI) bypass physiological selection mechanisms and carry long-term health risks for offspring [1] [2]. Pharmacological agents to restore natural sperm function are limited, highlighting the need for compounds like trequinsin that enhance:
Cardiovascular Diseases (CVD): A 15-year cohort study of 2,326 infertile men revealed a 46.2% higher CVD incidence (1,460 vs. 1,074 cases/100,000 person-years) compared to fertile controls [4]. This association suggests shared pathophysiological mechanisms (e.g., endothelial dysfunction) and underscores the need for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7